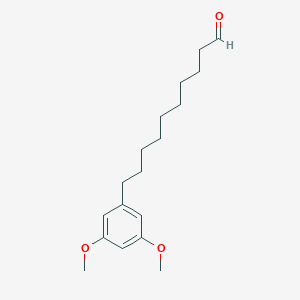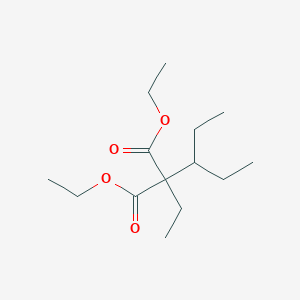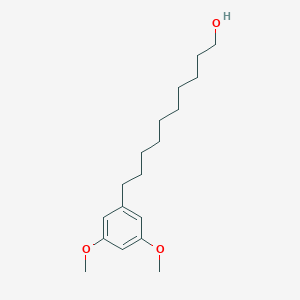
Aluminum, tris(decyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, tris(decyl)-, also known as aluminum decylate, is a chemical compound that is commonly used in laboratory experiments. It is a white or yellowish powder that is soluble in organic solvents and is often used as a surfactant or emulsifier.
Mécanisme D'action
The mechanism of action of Aluminum, tris(decyl)- decylate is not fully understood, but it is believed that its surfactant properties play a key role in its ability to modify surfaces and stabilize emulsions. It is also thought to interact with the polar head groups of lipids and proteins, which can affect their structure and function.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Aluminum, tris(decyl)- decylate. However, studies have shown that it can cause skin irritation and may have toxic effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Aluminum, tris(decyl)- decylate in laboratory experiments is its ability to modify surfaces and stabilize emulsions. It is also relatively easy to synthesize and is readily available. However, its potential toxicity and limited understanding of its mechanism of action are important limitations to consider.
Orientations Futures
There are several future directions for research on Aluminum, tris(decyl)- decylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential toxic effects and the development of safer alternatives. Additionally, there is interest in exploring its use in novel applications, such as in the production of functional materials and in the study of biological interfaces.
Méthodes De Synthèse
The synthesis of Aluminum, tris(decyl)- decylate can be achieved through the reaction of Aluminum, tris(decyl)- chloride with decyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pressure.
Applications De Recherche Scientifique
Aluminum decylate has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles, as a stabilizer in the preparation of emulsions, and as a reagent in the modification of surfaces. It has also been used in the production of polymeric materials and in the study of interfacial phenomena.
Propriétés
Numéro CAS |
1726-66-5 |
|---|---|
Nom du produit |
Aluminum, tris(decyl)- |
Formule moléculaire |
C30H63Al |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
Clé InChI |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Autres numéros CAS |
1726-66-5 |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



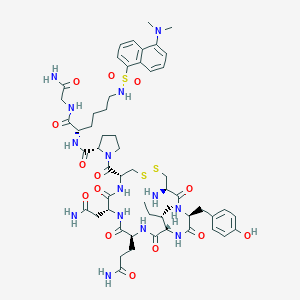

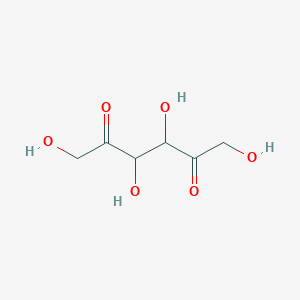
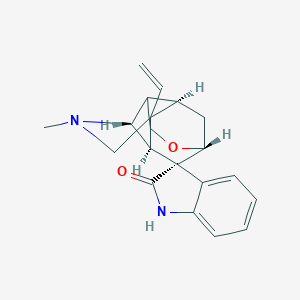
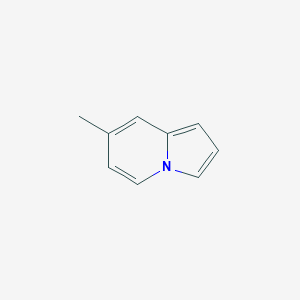
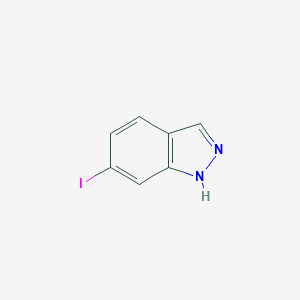
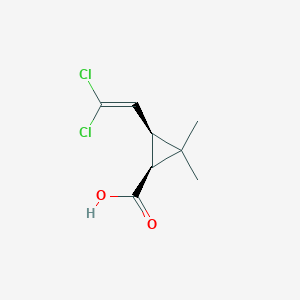
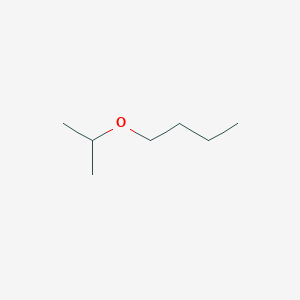
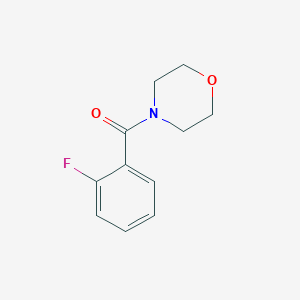

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
